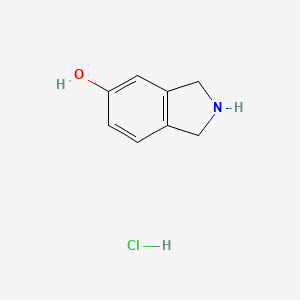

![molecular formula C15H26ClN B6344084 Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride CAS No. 1240568-28-8](/img/structure/B6344084.png)

Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or anodic oxidation . For instance, Lilial, a compound with a tert-butyl group, is produced through a double anodic oxidation of 4-tert-butyltoluene .Molecular Structure Analysis

The molecular structure of a compound like “Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride” would likely involve a butyl group (four carbon alkyl chain), a tert-butylphenyl group (a phenyl ring with a tert-butyl group attached), and a methylamine group (an amine with one methyl group) attached together . The exact structure would depend on how these groups are connected .Chemical Reactions Analysis

The chemical reactions involving a compound like “this compound” would depend on its exact structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure . These could include its melting point, boiling point, solubility in water, and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Facile Synthesis of Enantiomerically Pure tert-Butyl(methyl)phenylsilanes : A method for preparing both enantiomers of tert-butyl(methyl)phenylsilane is presented. This involves reacting racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give hydrochloride. The process includes steps like diastereomer separation and reduction to yield the final product (Jankowski et al., 1999).

Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity of Cyclometalated Rh(III) and Ir(III) Complexes : Schiff base ligands including benzylidene(4-tert-butylphenyl)amine were synthesized. These ligands and their cyclometalated complexes were characterized for their binding with DNA and proteins, showing potential in anticancer activity (Mukhopadhyay et al., 2015).

Chemical Reactions and By-Products

- Steric Effects on Formylation Reaction By-products : The steric effects of alkyl groups in the formylation reaction of 2,4-dialkylphenol were studied, showing how these effects lead to different types of by-products. This includes a detailed characterization of compounds such as 2,4-di-tert-butyl-6-[(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)methyl]phenol (Huang, Chu, & Xu, 2008).

Catalytic Processes

- FeSO4·7H2O-catalyzed Oxidative Amidation of Methylarenes : An efficient method using FeSO4·7H2O as a catalyst for the synthesis of amides from methylarenes and amines with tert-butyl hydroperoxide as an external oxidant was described. This method showcases the versatility in amide synthesis using a variety of amines and methylarenes (Karimi et al., 2015).

Antioxidants and Light Stabilizers

- Antioxidants and Light Stabilizers : A study on the reactions of indolinone nitroxide and phenoxy radicals, including 2,6-di-tert-butyl-4-methylphenol, was conducted. The research focused on the hydrogen abstraction process and the resulting compounds' structures, highlighting their potential as antioxidants and light stabilizers (Carloni et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N.ClH/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4;/h7-10,16H,5-6,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJMDNLCIQFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)

amine hydrochloride](/img/structure/B6344032.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)

amine hydrochloride](/img/structure/B6344051.png)

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

amine hydrochloride](/img/structure/B6344067.png)

amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)